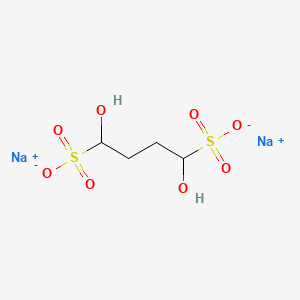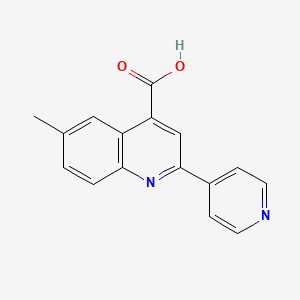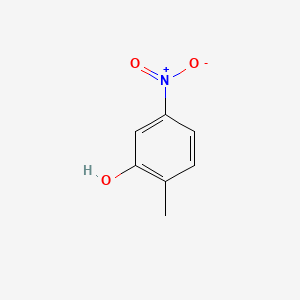
2-甲基-5-硝基苯酚
描述
2-Methyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO3 . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitrophenol involves a multi-step reaction with sulfuric acid and nitric acid . The method is characterized by the direct production of 2-methyl-5-nitrophenol from o-toluidine without generating a 2-methyl-5-nitroaniline intermediate .Molecular Structure Analysis
The molecular weight of 2-Methyl-5-nitrophenol is 153.14 g/mol . The IUPAC Standard InChI is InChI=1S/C7H7NO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4,9H,1H3 .Chemical Reactions Analysis
2-Methyl-5-nitrophenol is used as a reactant in the preparation of pyranocarbazole alkaloids . In the case of nitration, the ortho product becomes higher than the para product due to intramolecular hydrogen bond formation .Physical And Chemical Properties Analysis
2-Methyl-5-nitrophenol is a brown solid . It has a molecular weight of 153.14 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .科学研究应用
大气浓度和交通排放
根据Morville等人(2006年)的研究,重点关注城市、郊区和农村地区对苯酚和硝基苯酚,包括2-甲基-5-硝基苯酚的大气采样。这项研究突出了这些化合物浓度的空间和地理变化,以及它们与交通排放的相关性。它提出了有必要进一步研究它们在大气中存在的环境影响和潜在健康风险 Morville, Scheyer, Mirabel, & Millet, 2006。
在光解和OH自由基产生中的作用
Sangwan和Zhu(2018年)对甲基-2-硝基苯酚的光解进行了实验室调查,包括2-甲基-5-硝基苯酚。他们的研究揭示了这些化合物作为生物质燃烧产生“棕色碳”的重要贡献者,重点关注它们的吸收截面以及在污染大气中产生OH自由基的潜在作用 Sangwan & Zhu, 2018。
电化学检测和环境安全
Adeosun、Asiri和Marwani(2020年)报告了甲基红的电化学聚合用于检测与2-甲基-5-硝基苯酚相关的2-硝基苯酚。这项研究对于了解硝基苯酚的电化学性质及其在环境监测和安全方面的应用具有相关性 Adeosun, Asiri, & Marwani, 2020。
气相光解和环境影响
Bejan等人(2007年)研究了甲基-2-硝基苯酚的气相光解和OH自由基动力学,包括2-甲基-5-硝基苯酚。该研究提供了关于这些化合物的主要光氧化途径及其环境影响的见解,特别是在植物毒性和次生有机气溶胶形成中的潜在作用方面 Bejan et al., 2007。
微生物的生物降解和趋化作用
Bhushan等人(2000年)探讨了Ralstonia sp. SJ98对与2-甲基-5-硝基苯酚密切相关的甲基-4-硝基苯酚的趋化作用和生物降解。这项研究揭示了硝基苯酚的微生物降解途径及其在环境生物修复中的潜力 Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000。
安全和危害
未来方向
作用机制
Target of Action
It is used as a reactant in the preparation of pyranocarbazole alkaloids , which are known to interact with various biological targets.
Mode of Action
As a nitrophenol compound, it may share some characteristics with other nitrophenols, which are known to interfere with cellular respiration .
Biochemical Pathways
Nitrophenols in general are known to uncouple oxidative phosphorylation, disrupting energy production within cells .
Result of Action
Nitrophenols are generally known to be toxic and can cause irritation and harm if swallowed, inhaled, or in contact with skin .
Action Environment
It’s worth noting that nitrophenols can contaminate soil near former explosives or fabric factories and military plants .
属性
IUPAC Name |
2-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDLIXUUJMPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063874 | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenol | |
CAS RN |
5428-54-6 | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitro-2-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XA3M9BL6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different ways 2-methyl-5-nitrophenol can be synthesized?
A1: 2-methyl-5-nitrophenol can be synthesized through several routes. One method involves the direct oxidation of 4-nitrotoluene using toluene dioxygenase, producing both 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol. Another approach involves a multi-step synthesis using 2-methyl-5-nitroaniline as a starting material, followed by diazotization and hydrolysis. This latter method has been associated with high costs and significant wastewater production.
Q2: Has the degradation of 2-methyl-5-nitrophenol been studied?
A2: Yes, research has investigated the degradation of a related compound, 4-nitrotoluene, through an O3/H2O2 process. This process led to the identification of several degradation products, including 2-methyl-5-nitrophenol, highlighting its potential presence as a byproduct in environmental samples. Further research on the degradation pathways of 2-methyl-5-nitrophenol itself would be beneficial.
Q3: What is the significance of studying the pairwise-substitution effects in nitrophenols, including 2-methyl-5-nitrophenol?
A3: Understanding pairwise-substitution effects in nitrophenols like 2-methyl-5-nitrophenol provides valuable insights into the relationship between molecular structure and physicochemical properties. This knowledge contributes to a deeper understanding of how different substituents on the aromatic ring influence factors such as enthalpy of formation, intramolecular hydrogen bonding strength, and potential reactivity. Such information is crucial for predicting the behavior of these compounds in various chemical reactions and environments.
Q4: Can 2-methyl-5-nitrophenol be used in organic synthesis?
A4: Research demonstrates the utility of 2-methyl-5-nitrophenol as a starting material in complex molecule synthesis. It has been successfully employed in the iron-mediated total synthesis of Furoclausine-A, a naturally occurring furoquinoline alkaloid. This example highlights the potential of 2-methyl-5-nitrophenol as a valuable building block in organic chemistry, particularly for constructing molecules with biological relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


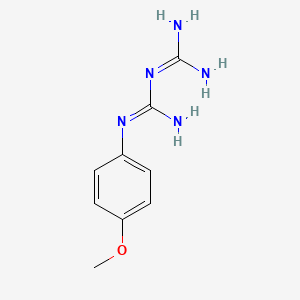

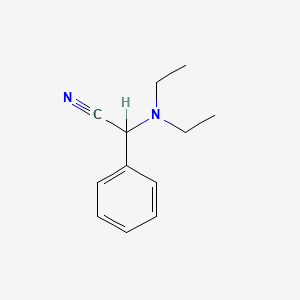
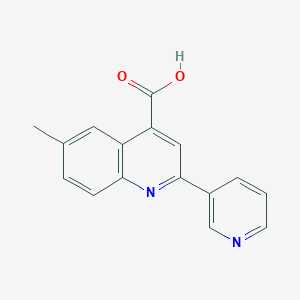
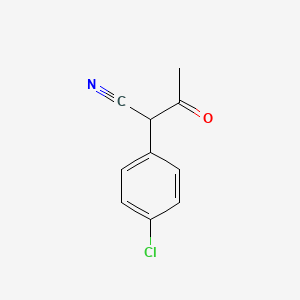
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)





